molecular formula C20H18N2O3 B11071423 4-(2-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

4-(2-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11071423
M. Wt: 334.4 g/mol
InChI Key: WEUVCKKOGHCBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a dioxolo ring fused with a pyrrolo and benzodiazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-DIHYDRO-4H-[1,3]DIOXOLO[4,5-H]PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)PHENYL METHYL ETHER is unique due to its combination of dioxolo, pyrrolo, and benzodiazepine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

7-(2-methoxyphenyl)-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene

InChI

InChI=1S/C20H18N2O3/c1-23-17-7-3-2-5-14(17)20-15-6-4-8-22(15)16-10-19-18(24-12-25-19)9-13(16)11-21-20/h2-10,20-21H,11-12H2,1H3

InChI Key

WEUVCKKOGHCBMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=CC=CN3C4=CC5=C(C=C4CN2)OCO5

Origin of Product

United States

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